
4-甲基恶唑-5-羧酸
概述
描述
4-Methyloxazole-5-carboxylic acid is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in fields such as medicine, agriculture, and biotechnology.
科学研究应用
4-Methyloxazole-5-carboxylic acid has numerous scientific research applications:
Total Synthesis of Natural Products: It is used as a building block in the total synthesis of natural products such as siphonazoles A and B.
Cross-Coupling Reactions: The compound is employed in cross-coupling reactions of boronic acids with dihalo heterocycles.
Synthesis of Enzymic Resolution Compounds: It is used in the synthesis of moisture-sensitive compounds that undergo high-yielding arylation and vinylation.
Ruthenium-Catalyzed Synthesis: The compound is used in ruthenium-catalyzed synthesis methods for producing biologically active compounds and peptidomimetics.
Corrosion Inhibition: Derivatives of the compound are effective inhibitors of mild steel corrosion in hydrochloric acid.
Fungicidal and Insecticidal Activities: Novel derivatives of the compound show promising fungicidal and insecticidal activities.
Inhibitory Activity on Blood Platelet Aggregation: Certain derivatives exhibit inhibitory activity on blood platelet aggregation.
作用机制
Target of Action
It’s known that the compound is used in laboratory settings for the synthesis of substances .
Mode of Action
It is used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .
Biochemical Pathways
The compound is known to be involved in the synthesis of arylated heterocycles .
Action Environment
It’s known that the compound should be handled with appropriate exhaust ventilation at places where dust is formed .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyloxazole-5-carboxylic acid can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . Another method involves the use of aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .
Industrial Production Methods: Industrial production methods for 4-Methyloxazole-5-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反应分析
Types of Reactions: 4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different oxazole derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which have significant applications in organic synthesis and medicinal chemistry .
相似化合物的比较
- 4-Methylthiazole-5-carboxylic acid
- Ethyl 4-methyloxazole-5-carboxylate
- 4-Methyloxazole-5-carboxamide
- 4-Methyloxazole-5-carbonitrile
Comparison: 4-Methyloxazole-5-carboxylic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its applications in cross-coupling reactions and total synthesis of natural products. Its derivatives also exhibit unique biological activities, making it a valuable compound in medicinal chemistry and biotechnology .
属性
IUPAC Name |
4-methyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXUNDOOBLSXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303366 | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-32-9 | |
| Record name | 2510-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methyloxazole-5-carboxylic acid in the synthesis of potential bronchodilators?
A1: 4-Methyloxazole-5-carboxylic acid serves as the starting material for synthesizing N,N'-bis(4-methyloxazol-5-yl)urea. This urea derivative acts as the crucial building block for creating 1,3-bis(4-methyloxazol-5-yl)xanthine, a compound structurally similar to theophylline and hypothesized to have improved bronchodilatory effects [].
Q2: What spectroscopic data is available for characterizing 4-Methyloxazole-5-carboxylic acid and its derivatives within this synthesis pathway?
A2: The research highlights the use of 13C NMR spectroscopy to analyze the electronic properties of the oxazole ring system, specifically its electron-withdrawing nature, throughout the synthesis process []. This data aids in confirming the structures of the synthesized compounds and understanding their electronic characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
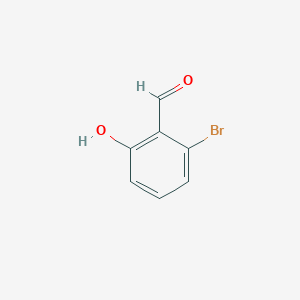
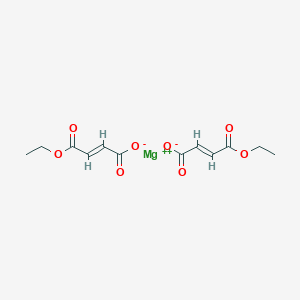
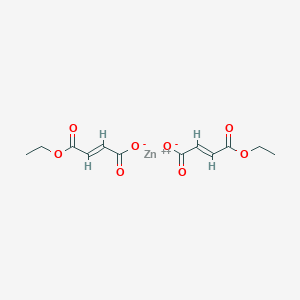
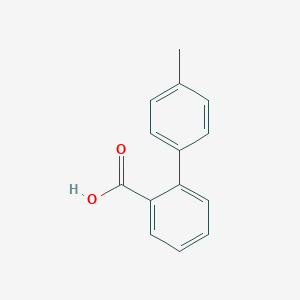

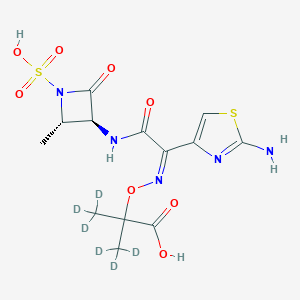
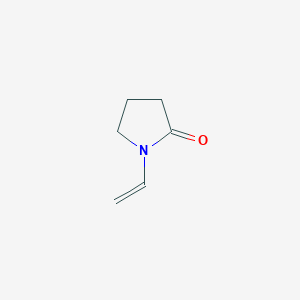
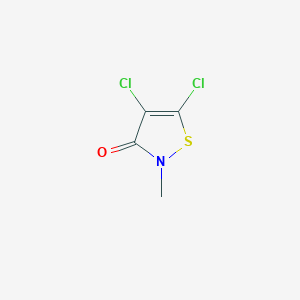
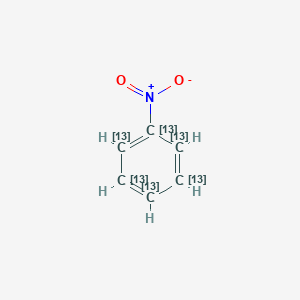
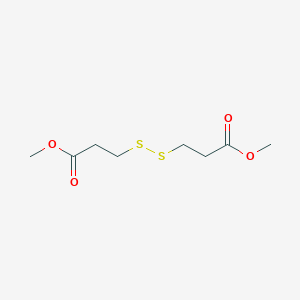
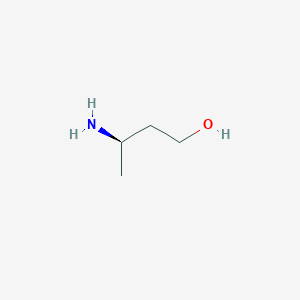
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
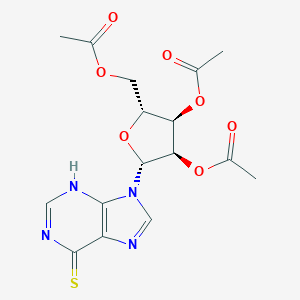
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
